3-Chloro-5-(5-chloro-2-hydroxybenzoyl)benzonitrile
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Overview
Description
3-Chloro-5-(5-chloro-2-hydroxybenzoyl)benzonitrile is a chemical compound known for its unique structure and properties. It is used in various scientific research applications due to its reactivity and potential biological activities .
Preparation Methods
The synthesis of 3-Chloro-5-(5-chloro-2-hydroxybenzoyl)benzonitrile can be achieved through several methods. One common method involves the treatment of its methyl ether with boron tribromide in methylene chloride, from -78°C to room temperature, yielding the compound in quantitative amounts . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.
Chemical Reactions Analysis
3-Chloro-5-(5-chloro-2-hydroxybenzoyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: It can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common reagents used in these reactions include boron tribromide, potassium carbonate, and acetonitrile . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Chloro-5-(5-chloro-2-hydroxybenzoyl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for research in biochemical pathways and interactions.
Medicine: Potential therapeutic applications are being explored due to its reactivity and biological effects.
Industry: It is used in the production of various chemical products and intermediates
Mechanism of Action
The mechanism of action of 3-Chloro-5-(5-chloro-2-hydroxybenzoyl)benzonitrile involves its interaction with specific molecular targets and pathways. For instance, similar compounds like 3-Chloro-5-hydroxybenzoic acid act as selective agonists of the lactate receptor GPR81, leading to a decrease in triglyceride lipolysis . The exact molecular targets and pathways for this compound are still under investigation.
Comparison with Similar Compounds
Similar compounds to 3-Chloro-5-(5-chloro-2-hydroxybenzoyl)benzonitrile include:
3-Chloro-5-hydroxybenzoic acid: Known for its selective agonism of the lactate receptor GPR81.
3-Chloro-5-(trifluoromethyl)benzonitrile: Used in various chemical synthesis applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and potential biological activities compared to its analogs.
Properties
CAS No. |
329944-65-2 |
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Molecular Formula |
C14H7Cl2NO2 |
Molecular Weight |
292.1 g/mol |
IUPAC Name |
3-chloro-5-(5-chloro-2-hydroxybenzoyl)benzonitrile |
InChI |
InChI=1S/C14H7Cl2NO2/c15-10-1-2-13(18)12(6-10)14(19)9-3-8(7-17)4-11(16)5-9/h1-6,18H |
InChI Key |
PVRFOPPDAWDFJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)C2=CC(=CC(=C2)C#N)Cl)O |
Origin of Product |
United States |
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